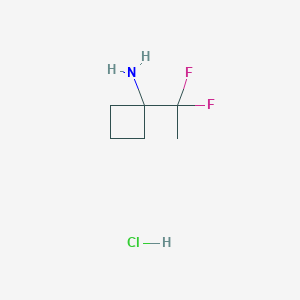

1-(1,1-Difluoroethyl)cyclobutan-1-amine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

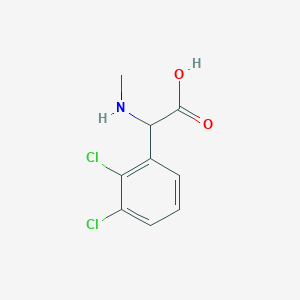

1-(1,1-Difluoroethyl)cyclobutan-1-amine hydrochloride is an organic compound with the CAS Number: 2411306-06-2 . It has a molecular weight of 171.62 . The IUPAC name for this compound is 1-(1,1-difluoroethyl)cyclobutan-1-amine hydrochloride .

Molecular Structure Analysis

The InChI code for 1-(1,1-Difluoroethyl)cyclobutan-1-amine hydrochloride is 1S/C6H11F2N.ClH/c1-5(7,8)6(9)3-2-4-6;/h2-4,9H2,1H3;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

1-(1,1-Difluoroethyl)cyclobutan-1-amine hydrochloride is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación

Synthetic Methodologies and Chemical Properties

Diastereo- and Enantioselective Synthesis : The development of synthetic methods for producing polysubstituted aminocyclobutanes and aminocyclopropanes, including compounds similar to "1-(1,1-Difluoroethyl)cyclobutan-1-amine;hydrochloride," is of great importance due to their presence in biologically active compounds. One study describes a highly diastereo- and enantioselective synthesis of these compounds through CuH-catalyzed hydroamination of strained trisubstituted alkenes. This method shows enhanced reactivity and an interesting reversal of regioselectivity in certain cases, providing valuable insights into the synthesis of complex cyclobutane derivatives (Feng et al., 2019).

Gem-Difluorination : Another study focuses on the gem-difluorination of aryl-substituted methylenecyclopropanes (MCPs), leading to the synthesis of gem-difluorocyclobutanes. This method uses commercially available fluorine sources and proceeds via a Wagner-Meerwein rearrangement, highlighting the versatility of cyclobutane cores in medicinal chemistry and their functionalization into valuable building blocks for biologically active molecule synthesis (Lin et al., 2021).

Applications in Medicinal Chemistry and Drug Design

Conformationally Restricted Amino Acids for NMR Studies : The design and synthesis of monofluoro-substituted aromatic amino acids, aiming to serve as conformationally restricted labels for solid-state 19F NMR studies in peptides, offer a novel approach to investigating peptide structures. This work demonstrates how the introduction of cyclobutane derivatives can provide valuable tools for studying membrane-bound peptides without disrupting their conformation (Tkachenko et al., 2014).

Trifluoromethyl-Substituted Analogues : Research on trifluoromethyl-substituted analogues of aminocyclobutane carboxylic acids highlights the synthesis of compounds with significant structural similarities to "1-(1,1-Difluoroethyl)cyclobutan-1-amine;hydrochloride." These analogues are synthesized from 1,3-dibromoacetone dimethyl ketal, demonstrating the utility of cyclobutane derivatives in exploring new chemical spaces for drug development (Radchenko et al., 2009).

Safety and Hazards

Propiedades

IUPAC Name |

1-(1,1-difluoroethyl)cyclobutan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2N.ClH/c1-5(7,8)6(9)3-2-4-6;/h2-4,9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUJQDEDNWKODEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1(CCC1)N)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,1-Difluoroethyl)cyclobutan-1-amine;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-(3-azabicyclo[3.2.1]octan-1-ylmethyl)carbamate](/img/structure/B2676801.png)

![5-isopropyl-7-(4-(3-methylbutanoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2676803.png)

![8-bromo-3-(3-chlorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2676804.png)

![(1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2676806.png)

![Methyl 4-(((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamothioyl)carbamoyl)benzoate](/img/structure/B2676808.png)

![N-cyclohexyl-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2676818.png)